molecular formula C34H33ClN2O3 B1590052 2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran CAS No. 82137-81-3

2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran

Cat. No. B1590052
CAS RN: 82137-81-3
M. Wt: 553.1 g/mol
InChI Key: ZXYPDMNPLWGWBI-UHFFFAOYSA-N
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Description

2-(2-Chloroanilino)-6'-(dibutylamino)fluoran, commonly referred to as CDAF, is a fluorescent dye used in a variety of scientific research applications. CDAF is a highly versatile fluorescent dye that can be used to detect and quantify a variety of molecules, including proteins, nucleic acids, and other biomolecules. CDAF has a number of advantages over other fluorescent dyes, including its high sensitivity, broad absorption spectrum, and low background fluorescence. These properties make CDAF an ideal choice for many applications in the life sciences.

Scientific Research Applications

  • (2-(2-CHLOROANILINO)-2-OXOETHYL)SULFONYL)ACETIC ACID

    • Application: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
    • Method of Application: The specific methods of application or experimental procedures are not provided .
    • Results: Sigma-Aldrich does not collect analytical data for this product .
  • 2-Chloroaniline

    • Field: Biological studies, Polymer, Rubber, Pharmaceutical and Dye industries .
    • Application: It is used to evaluate the mutagenicity and carcinogenicity of Salmonella typhimurium. Also used as intermediates for dyestuff, pigment and specialty chemicals .
    • Method of Application: It is used as petroleum solvents . It is miscible with alcohol, ether and most organic solvents. It is very slightly soluble in water (0.5g/100mL at 20°C) .
    • Results: The specific results or outcomes obtained are not provided .

properties

IUPAC Name

2'-(2-chloroanilino)-6'-(dibutylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33ClN2O3/c1-3-5-19-37(20-6-4-2)24-16-17-27-32(22-24)39-31-18-15-23(36-30-14-10-9-13-29(30)35)21-28(31)34(27)26-12-8-7-11-25(26)33(38)40-34/h7-18,21-22,36H,3-6,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYPDMNPLWGWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301002488
Record name 2'-(2-Chloroanilino)-6'-(dibutylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran

CAS RN

82137-81-3
Record name 2′-[(2-Chlorophenyl)amino]-6′-(dibutylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82137-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(2-Chlorophenylamino)-6'-(dibutylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082137813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(2-Chloroanilino)-6'-(dibutylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(2-chlorophenylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H)-9'[9H]-xanthene]-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Li, K Li, L Wang, Y He, J He, H Hou… - Journal of Materials …, 2017 - pubs.rsc.org
Fluoran dyes have been widely used as chromogenic reagents in piezochromic and thermochromic materials due to their intrinsic halochromic properties. However, reports on fluoran-…
Number of citations: 24 pubs.rsc.org
L Wu, Z Liu, Y Guan, K Cui, M Jian, Y Qin, Y Li… - Rapid Prototyping …, 2021 - emerald.com
Purpose This paper aims to address the problem of uncertain product quality in digital light processing (DLP) three-dimensional (3D) printing, a scheme is proposed to qualitatively …
Number of citations: 4 www.emerald.com
J Sopuch - 2016 - dk.upce.cz
V této práci bylo cílem vyhodnotit změnu barevnosti termochromních systémů na bázi molekulárních komplexů s přenosem náboje. Připraveny byly systémy, které se lišily v použitém …
Number of citations: 0 dk.upce.cz

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